2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
Overview
Description
2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid, also known as FOBA, is a chemical compound that has been widely studied for its potential applications in scientific research. FOBA is a derivative of benzoic acid, and it contains both an oxadiazole and a fluorophenyl group. This unique molecular structure gives FOBA a range of interesting properties, which have led to its use in a variety of research fields.
Mechanism of Action
The exact mechanism of action of 2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to inhibit the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects
This compound has a range of interesting biochemical and physiological effects, which have led to its use in a variety of research fields. This compound has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit COX-2 activity. This compound has also been shown to have antioxidant effects, which may be due to its ability to scavenge free radicals. Additionally, this compound has been shown to have antitumor effects, which may be due to its ability to inhibit the activity of various signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid in lab experiments is its unique molecular structure, which gives it a range of interesting properties. This compound is also relatively easy to synthesize, which makes it a convenient chemical compound to work with. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid. One area of research could involve further investigation into the mechanism of action of this compound, in order to better understand its biochemical and physiological effects. Another area of research could involve the development of new derivatives of this compound, which may have even more interesting properties than the original compound. Additionally, research could focus on the potential applications of this compound in the treatment of various diseases, such as neurodegenerative diseases and cancer. Overall, this compound is a promising chemical compound that has the potential to make significant contributions to scientific research in the future.
Scientific Research Applications
2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been shown to have a range of interesting properties, including anti-inflammatory, antioxidant, and antitumor effects. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3/c16-12-8-4-3-7-11(12)13-17-14(21-18-13)9-5-1-2-6-10(9)15(19)20/h1-8H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYFHMXIDLYKLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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